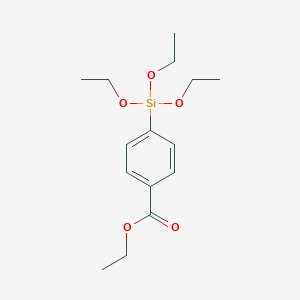![molecular formula C14H22O7S B190129 [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate CAS No. 127501-41-1](/img/structure/B190129.png)
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely containing functional groups such as acetate esters, ethers, and a sulfanyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation and reaction of intermediates . The synthesis could involve reactions such as acetylation, etherification, and introduction of the sulfanyl group.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R,4R,5S,6R) notation indicates the configuration of the chiral centers in the molecule, which would significantly influence its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Acetate esters, for example, can undergo hydrolysis, substitution, or reduction reactions . The ether and sulfanyl groups in the molecule could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure . These properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies
Additionally, the compound has been a subject of rigorous experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies. These studies focused on understanding its detailed molecular and chemical properties, including the electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors. This extensive analysis highlights the compound's relevance in deepening the understanding of molecular interactions and properties, serving as a foundation for further scientific inquiries (Gültekin et al., 2020).
Synthesis of Complex Structures
The compound is also pivotal in the stereoselective synthesis of complex structures like 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and various derivatives. These synthesis processes contribute to the construction of intricate molecular structures like beta-C-manno-Pyranosides and (1 → 3)-C,C-Linked Trisaccharides, indicating its vital role in the advancement of organic synthesis methodologies and the creation of novel organic compounds (Gerber & Vogel, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11+,12+,13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTXTAGEJNXTK-AJVHJNHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

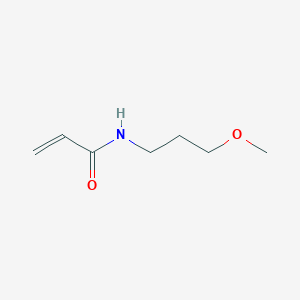
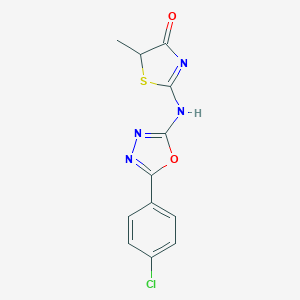
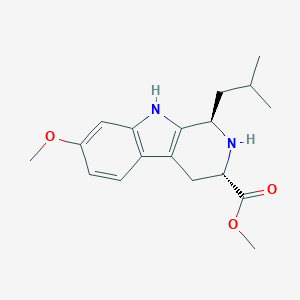
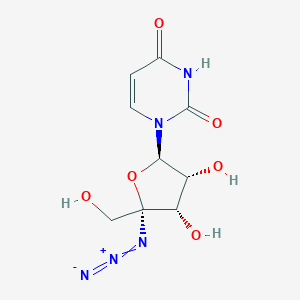



![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
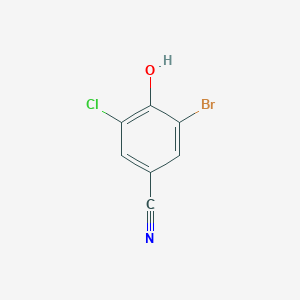
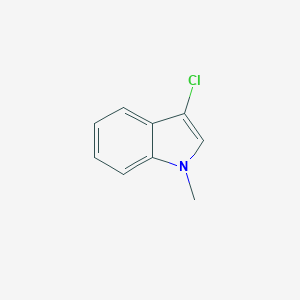

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

